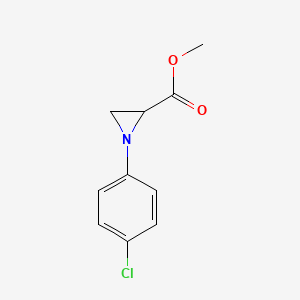

Methyl 1-(4-chlorophenyl)aziridine-2-carboxylate

Description

Methyl 1-(4-chlorophenyl)aziridine-2-carboxylate is a chiral aziridine derivative featuring a strained three-membered ring system with a 4-chlorophenyl substituent at the nitrogen atom and a methyl ester group at the 2-position. Aziridines are highly reactive due to ring strain, making them valuable intermediates in organic synthesis and medicinal chemistry. The 4-chlorophenyl group introduces electron-withdrawing effects, which may enhance electrophilic reactivity or stabilize intermediates during ring-opening reactions. The methyl ester group contributes to the compound’s solubility in polar organic solvents and modulates steric and electronic properties for downstream functionalization.

Synthetic routes for analogous aziridines often involve cyclization of β-amino alcohols or substitution reactions on preformed aziridine precursors. For example, related compounds like 1-(4-methoxyphenyl)aziridine-2-carbaldehyde derivatives are synthesized via multi-step pathways with moderate yields (~52%) .

Properties

CAS No. |

933453-53-3 |

|---|---|

Molecular Formula |

C10H10ClNO2 |

Molecular Weight |

211.64 g/mol |

IUPAC Name |

methyl 1-(4-chlorophenyl)aziridine-2-carboxylate |

InChI |

InChI=1S/C10H10ClNO2/c1-14-10(13)9-6-12(9)8-4-2-7(11)3-5-8/h2-5,9H,6H2,1H3 |

InChI Key |

LISSBMTZNHZBLL-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1CN1C2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(4-chlorophenyl)aziridine-2-carboxylate typically involves the reaction of methyl aziridine-2-carboxylate with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like acetonitrile at low temperatures to ensure the stability of the aziridine ring .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Gabriel-Cromwell Reaction

-

Reagents : 2,3-dibromopropanoate menthol esters react with nucleophilic primary amines (e.g., arylamines or benzylamine) in the presence of bases like triethylamine or inorganic bases .

-

Conditions : Neat reaction at elevated temperatures (e.g., 100–120°C) for 4–6 hours .

-

Product : The reaction yields enantiomerically pure aziridine-2-carboxylate derivatives, depending on the configuration of the starting menthol ester .

Nucleophilic Cyclization

-

Precursors : Dibromoaminopropanoates are cyclized using K₂CO₃ in acetonitrile at 60°C to form aziridines .

-

Yield : Moderate yields (e.g., 55–87% for related compounds) .

-

Selectivity : The reaction predominantly forms aziridines over azetidines .

Chemical Reactivity

The compound’s strained aziridine ring and carboxylate group drive its reactivity in various transformations.

Nucleophilic Ring-Opening

-

Mechanism : The electrophilic nitrogen in the aziridine ring undergoes nucleophilic attack by reagents such as alcohols, thiols, or amines .

-

Examples :

| Reagent | Reaction Conditions | Product Type |

|---|---|---|

| R-OH (alcohol) | Acid catalyst, 25–50°C | β-amino esters |

| R-NH₂ (amine) | Neat, 25–100°C | Substituted amines |

| R-SH (thiol) | Acid catalyst, 25–50°C | Thioether derivatives |

Oxidative and Reductive Transformations

-

Oxidation : The aziridine ring can be oxidized to form N-oxides under conditions with oxidizing agents like m-chloroperbenzoic acid.

-

Reduction : Reducing agents (e.g., LiAlH₄) convert the carboxylate group to alcohols or amines, depending on the reaction pathway.

Substitution Reactions

-

N-Alkylation : The nitrogen atom undergoes alkylation with alkyl halides (e.g., methyl iodide) under basic conditions.

-

Ester Hydrolysis : The methyl ester group hydrolyzes under acidic or basic conditions to yield carboxylic acids.

Structural and Reactivity Comparisons

| Compound | Key Feature | Reactivity |

|---|---|---|

| Methyl 3-phenylaziridine-2-carboxylate | Phenyl group at position 3 | Similar ring-opening reactivity |

| Methyl 3-(4-chlorophenyl)aziridine-2-carboxylate | Chlorine substituent on phenyl | Enhanced electrophilicity due to Cl |

| Benzyl 3-phenylaziridine-2-carboxylate | Benzyl group at nitrogen | Reduced nucleophilic attack |

Scientific Research Applications

Table 1: Synthesis Pathways

| Step | Reaction Type | Reagents | Conditions | Yield (%) |

|---|---|---|---|---|

| 1 | Cyclization | Amino acid derivatives | Acidic medium | 85 |

| 2 | Nucleophilic substitution | Alkyl halides, base | Reflux | 90 |

| 3 | Purification | Solvent extraction | Room temperature | - |

Preliminary studies indicate that methyl 1-(4-chlorophenyl)aziridine-2-carboxylate exhibits interesting biological activities due to its structural characteristics. Compounds containing aziridine rings have been associated with various pharmacological effects, including:

- Anticancer Activity : Research has shown that aziridine derivatives can inhibit cancer cell proliferation. For instance, studies on related compounds demonstrated significant cytotoxicity against various cancer cell lines.

- Antiviral Properties : Some aziridines have shown potential against viral infections, although specific studies on this compound are still needed to elucidate its efficacy.

Case Study: Anticancer Activity

A study investigated the anticancer activity of aziridine derivatives, including this compound. The compound was tested against several cancer cell lines (e.g., MCF-7, A549), revealing notable growth inhibition with an IC50 value indicating effective cytotoxicity.

Mechanism of Action

The mechanism of action of methyl 1-(4-chlorophenyl)aziridine-2-carboxylate involves its high reactivity due to the strained aziridine ring. The compound can alkylate thiol groups in proteins, leading to the inhibition of enzyme activity. This is particularly relevant in the context of PDIs, where the compound can inhibit these enzymes by forming covalent bonds with their active site thiol groups .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The compound’s reactivity and applications can be contextualized by comparing it to structurally related aziridines:

Key Observations:

- Electronic Effects: The 4-chlorophenyl group (electron-withdrawing) increases the aziridine ring’s susceptibility to nucleophilic attack compared to 4-methoxyphenyl derivatives (electron-donating). This makes the title compound more reactive in ring-opening reactions, such as those with amines or thiols.

- Steric Effects: Bulky substituents (e.g., phenoxymethyl in ) hinder reactivity by reducing accessibility to the aziridine ring. The methyl ester in the title compound balances steric bulk and reactivity.

- Synthetic Yields: Analogous aziridine esters, such as ethyl 1-(4-methoxyphenyl)aziridine-2-carboxylate, are synthesized with yields around 52% , suggesting comparable challenges in optimizing stereoselectivity and purity for the title compound.

Physicochemical Properties

Biological Activity

Methyl 1-(4-chlorophenyl)aziridine-2-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the synthesis, biological activity, and structure-activity relationships (SAR) associated with this compound based on diverse research findings.

This compound can be synthesized through various methods, including the reaction of aziridine derivatives with carboxylic acids or their esters. The presence of the 4-chlorophenyl group is significant as it influences the compound's reactivity and biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of aziridine derivatives, including this compound. For instance, a study evaluated a series of aziridine derivatives against human leukemia cells and hepatoma G2 cells using the MTT assay. Compounds with similar structures exhibited significant cytotoxicity, indicating that modifications in the aziridine framework can enhance biological activity. The specific IC50 values for these compounds were reported to vary, with some showing effectiveness at concentrations less than 10 μM against certain cancer cell lines .

Antimicrobial Activity

In addition to anticancer properties, aziridines have shown promising antimicrobial activity . A recent investigation into various aziridine derivatives indicated that compounds containing halogen substituents, such as chlorine, displayed enhanced antibacterial effects against pathogens like Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined using standard microdilution methods, revealing that some derivatives achieved MIC values as low as 32 μg/mL .

Structure-Activity Relationships (SAR)

The structure-activity relationship studies indicate that the presence of electron-withdrawing groups (like chlorine) on the aromatic ring significantly impacts the biological activity of aziridine derivatives. For example:

- Electron-Withdrawing Groups : The introduction of chlorine at the para position on the phenyl ring has been correlated with increased cytotoxicity and antimicrobial potency.

- Substituent Effects : Variations in substituents on the aziridine ring can lead to different biological outcomes. Compounds with certain functional groups showed improved interactions with biological targets, enhancing their efficacy .

Case Studies

- Anticancer Evaluation : In a study focused on a series of aziridine compounds, this compound was tested against various cancer cell lines. The results demonstrated notable inhibition of cell proliferation, particularly in human leukemia models, where some compounds achieved IC50 values below 10 μM, indicating strong potential for further development .

- Antimicrobial Testing : Another study assessed the antimicrobial properties of aziridine derivatives against common bacterial strains. The findings revealed that this compound exhibited moderate to strong activity against E. coli and S. aureus, with MIC values supporting its potential as an antimicrobial agent .

Q & A

Q. What synthetic strategies are effective for preparing Methyl 1-(4-chlorophenyl)aziridine-2-carboxylate while minimizing aziridine ring-opening?

- Methodological Answer : Aziridine synthesis often employs ring-closing strategies via intramolecular nucleophilic substitution. Key steps include:

- Using a non-polar solvent (e.g., dichloromethane) to stabilize the transition state.

- Low temperatures (0–5°C) to reduce side reactions.

- Catalytic bases (e.g., triethylamine) to deprotonate intermediates.

- Protecting groups (e.g., esters) to prevent undesired reactivity.

For chlorophenyl-substituted aziridines, steric hindrance from the 4-chlorophenyl group may slow ring-opening, but electron-withdrawing effects could increase electrophilicity. Monitor reaction progress via TLC and NMR spectroscopy .

Q. Which spectroscopic techniques are critical for confirming aziridine ring integrity post-synthesis?

- Methodological Answer :

- NMR Spectroscopy : H NMR detects deshielded protons adjacent to the nitrogen (δ 2.5–3.5 ppm). C NMR identifies carbonyl carbons (δ 165–175 ppm) and quaternary carbons.

- IR Spectroscopy : Stretching vibrations for C=O (1720–1740 cm) and C-N (1200–1250 cm).

- X-ray Crystallography : Resolve stereochemistry and bond angles using SHELXL for refinement .

Q. How does the 4-chlorophenyl substituent influence the compound’s stability under acidic conditions?

- Methodological Answer : The electron-withdrawing Cl group increases ring strain by polarizing the C-N bond, making the aziridine more susceptible to acid-catalyzed ring-opening. Stability can be assessed via:

- pH-dependent kinetic studies (monitored by HPLC).

- Computational modeling (DFT) to compare activation energies with non-chlorinated analogs .

Advanced Research Questions

Q. How can dynamic NMR resolve conformational dynamics of the aziridine ring?

- Methodological Answer : Variable-temperature H NMR (VT-NMR) detects ring puckering or nitrogen inversion. For example:

- Cooling to −60°C slows exchange processes, splitting signals for distinct conformers.

- Line-shape analysis calculates activation energy barriers (e.g., using Eyring plots).

- Compare with DFT-predived transition states to validate mechanisms .

Q. What strategies resolve contradictions between crystallographic data and computational dipole moment predictions?

- Methodological Answer :

- High-resolution X-ray data : Refine with SHELXL to resolve electron density ambiguities (e.g., anisotropic displacement parameters) .

- Solvent effects : Recalculate dipole moments using polarizable continuum models (PCM) in DFT.

- Experimental validation : Measure dielectric constants in solution via capacitance methods.

Q. Which quantum mechanical methods predict aziridine reactivity toward nucleophiles?

- Methodological Answer :

- DFT Calculations : Use B3LYP/6-31G(d) to model transition states for ring-opening.

- Natural Bond Orbital (NBO) Analysis : Quantify charge distribution at reactive sites.

- Solvent Modeling : Include implicit solvents (e.g., SMD) to assess nucleophilicity trends.

Cross-validate with kinetic studies (e.g., pseudo-first-order rate constants) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.